![molecular formula C8H12O B3055568 Bicyclo[3.2.1]octan-6-one CAS No. 6553-12-4](/img/structure/B3055568.png)
Bicyclo[3.2.1]octan-6-one
描述
Bicyclo[3.2.1]octan-6-one is a bicyclic ketone with the molecular formula C_8H_12O. This compound features a unique bicyclic structure, which is a common motif in many biologically active natural products, particularly sesquiterpenes and diterpenes . The bicyclo[3.2.1]octane ring system is known for its rigidity and stability, making it an interesting subject for synthetic and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: Bicyclo[3.2.1]octan-6-one can be synthesized through various methods. One efficient approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . Another method includes the base-catalyzed reaction of achiral 1,3-cyclopentanediones tethered to activated olefins, yielding bicyclo[3.2.1]octane-6,8-dione or bicyclo[3.2.1]octane-6-carboxylate derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
化学反应分析
Types of Reactions: Bicyclo[3.2.1]octan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles, such as Grignard reagents, can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学研究应用
Bicyclo[3.2.1]octan-6-one has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex natural products and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biological processes.
Industry: The compound is used in the production of various fine chemicals and materials, owing to its stability and reactivity.
作用机制
The mechanism of action of bicyclo[3.2.1]octan-6-one involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
相似化合物的比较
Bicyclo[2.2.1]heptane:
2-Azabicyclo[3.2.1]octane: This nitrogen-containing heterocycle has significant potential in drug discovery due to its structural similarity to bioactive alkaloids.
6-Oxabicyclo[3.2.2]nonane: Another bicyclic compound with an oxygen atom in the ring, used in various chemical applications.
Uniqueness: Bicyclo[3.2.1]octan-6-one is unique due to its specific ring structure and functional group positioning, which confer distinct chemical reactivity and biological activity. Its stability and rigidity make it a valuable scaffold in synthetic and medicinal chemistry.
属性
IUPAC Name |
bicyclo[3.2.1]octan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-5-6-2-1-3-7(8)4-6/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWYCKTUFBURJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296205 | |
| Record name | Bicyclo[3.2.1]octan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6553-12-4 | |
| Record name | Bicyclo[3.2.1]octan-6-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[3.2.1]octan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[3.2.1]octan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some interesting reactions that Bicyclo[3.2.1]octan-6-one derivatives undergo?
A1: Research indicates that this compound derivatives exhibit intriguing reactivity with Simmons–Smith reagents. While typically used for cyclopropanation, unexpected ring expansions were observed in some cases. For instance, the trimethylsilyl enol ether of exo-tricyclo[3.2.1.02,4]-octan-6-one did not yield the expected cyclopropanated product. Instead, ring-expanded allylic ethers were formed, albeit in low yields []. Furthermore, tert-butyldimethylsilyl ethers of this compound derivatives displayed distinct reactivity. The norcamphor and exo-trimethylenenorcamphor (tricyclo[5.2.1.02,6]decan-8-one) systems underwent ring expansion to form allylic products in high yields when reacted with the tert-butyldimethylsilyl enol ether. Interestingly, this ring expansion was not observed with the this compound and nopinone systems [].
Q2: How does the structure of this compound derivatives influence their photochemical behavior?
A2: The photochemistry of Bicyclo[3.2.1]octan-6-ones is significantly impacted by substituent effects and conformational dynamics. Studies have shown that substituents can influence the preferred conformation of the reactive intermediates, directly affecting the product distribution [, , ]. Specifically, the stereoselectivity of hydrogen transfer during photochemical isomerization is influenced by stereoelectronic effects, as demonstrated in the photochemical behavior of this compound [, ]. This highlights the crucial role of conformation in dictating the outcome of photochemical reactions in these systems.
Q3: What are the synthetic routes explored for this compound derivatives?
A3: Several synthetic approaches have been investigated for the preparation of this compound derivatives. One method utilizes the reaction of substituted cyclohexyl diazo ketones to access these compounds []. Another approach involves the use of allylsilane directed Pummerer reactions and diazoketone insertion reactions, offering potential routes to functionalized Bicyclo[3.2.1]octan-6-ones [, ]. These synthetic strategies highlight the versatility of this compound as a scaffold in organic synthesis.
Q4: How can Nuclear Magnetic Resonance (NMR) spectroscopy contribute to understanding this compound derivatives?
A4: NMR spectroscopy serves as a powerful tool for structural elucidation and conformational analysis of this compound derivatives. For instance, 220-MHz nuclear magnetic resonance spectra have provided valuable insights into the structure and stereochemistry of various this compound compounds []. This spectroscopic technique allows researchers to analyze the specific arrangement of atoms within the molecule, providing essential information for understanding their reactivity and physical properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Methylbenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B3055485.png)
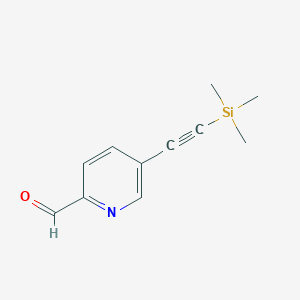
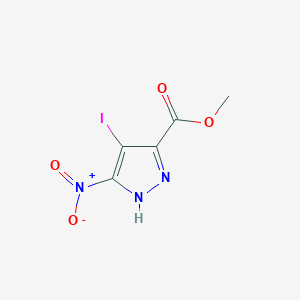
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-(3-bromophenyl)-1,5-dihydro-](/img/structure/B3055489.png)
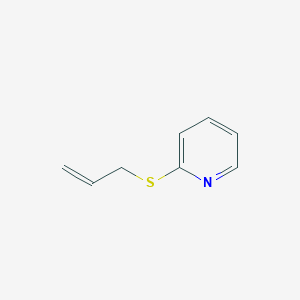
![1-(4-Ethylcyclohexyl)-4-[4-(trifluoromethoxy)phenyl]benzene](/img/structure/B3055492.png)
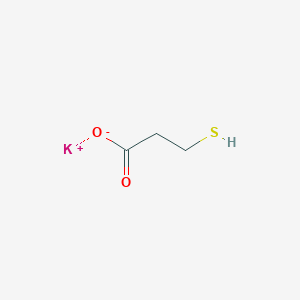
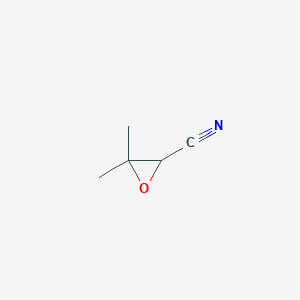

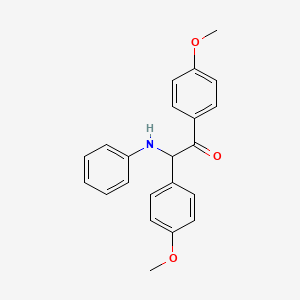
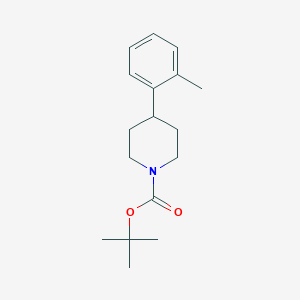
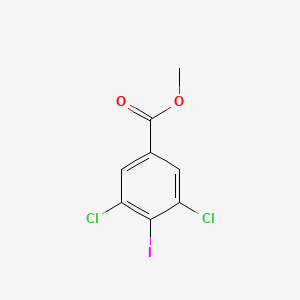
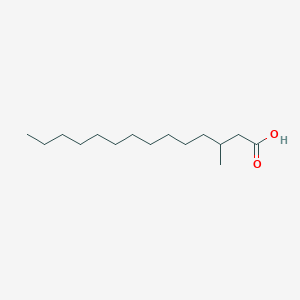
![L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester](/img/structure/B3055504.png)
